2-(4-methyl-1H-imidazol-2-yl)acetic acid hydrochloride
CAS No.:
Cat. No.: VC18064003
Molecular Formula: C6H9ClN2O2
Molecular Weight: 176.60 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H9ClN2O2 |
|---|---|
| Molecular Weight | 176.60 g/mol |
| IUPAC Name | 2-(5-methyl-1H-imidazol-2-yl)acetic acid;hydrochloride |
| Standard InChI | InChI=1S/C6H8N2O2.ClH/c1-4-3-7-5(8-4)2-6(9)10;/h3H,2H2,1H3,(H,7,8)(H,9,10);1H |
| Standard InChI Key | VQYHPAHRYSSCDH-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CN=C(N1)CC(=O)O.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound has the molecular formula C₆H₉ClN₂O₂, comprising:
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A 4-methyl-1H-imidazole ring (a five-membered aromatic heterocycle with two nitrogen atoms).
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An acetic acid group (-CH₂COOH) at the 2-position of the imidazole ring.
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A hydrochloride counterion enhancing solubility.
Key Structural Attributes:
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The methyl group at position 4 introduces steric and electronic effects, influencing reactivity.
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The acetic acid moiety enables hydrogen bonding and salt formation, critical for biological interactions .
Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Weight | 192.6 g/mol |
| Solubility | High in polar solvents (water, ethanol) |
| Melting Point | Not explicitly reported; analogs range 180–220°C |
| pKa | ~4.5 (carboxylic acid), ~7.1 (imidazole NH) |
Synthetic Methodologies
Solvent-Free N-Alkylation
A solvent-free approach, adapted from the synthesis of imidazol-1-yl-acetic acid hydrochloride , provides a sustainable pathway:
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Alkylation of 4-Methylimidazole:
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React 4-methylimidazole with tert-butyl chloroacetate in the presence of a base (e.g., K₂CO₃).
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Conditions: 80–90°C, 6–8 hours, solvent-free.
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Intermediate: 2-(4-Methyl-1H-imidazol-2-yl)acetic acid tert-butyl ester.
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Hydrolysis and Salt Formation:
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Hydrolyze the ester using aqueous HCl to yield the free acid.
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Reaction:
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Advantages Over Traditional Methods:
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Environmental: Eliminates hazardous solvents (e.g., DMF, THF).
Chemical Reactivity and Functionalization
Key Reactions
The compound participates in reactions typical of imidazole derivatives and carboxylic acids:
Oxidation
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Reagents: KMnO₄, CrO₃.
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Product: 2-(4-Methyl-1H-imidazol-2-yl)glyoxylic acid (potential enzyme inhibitor).
Reduction
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Reagents: LiAlH₄, NaBH₄.
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Product: 2-(4-Methyl-1H-imidazol-2-yl)ethanol (alcohol derivative).
Amide Formation
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Reagents: Thionyl chloride (SOCl₂), followed by amines.
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Application: Precursor for peptidomimetics or drug conjugates.
Industrial and Pharmaceutical Applications
Intermediate for Zoledronic Acid
The compound’s structural analog, imidazol-1-yl-acetic acid hydrochloride, is a key intermediate in synthesizing zoledronic acid , a bisphosphonate used to treat osteoporosis and bone metastases.
Synthesis Pathway:
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Phosphorylation: React with phosphorous oxychloride (POCl₃) and H₃PO₄.
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Hydrolysis: Form the bisphosphonate backbone.
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Crystallization: Yield zoledronic acid monohydrate (84% efficiency) .
Biological Activity
While direct studies are sparse, imidazole analogs exhibit:
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Antimicrobial Properties: Disruption of microbial cell membranes .
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Enzyme Inhibition: Coordination with metal ions (e.g., Zn²⁺ in metalloproteases).
Future Directions
Research Opportunities
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Structure-Activity Relationships: Modify the methyl or acetic acid groups to enhance bioactivity.
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Green Chemistry: Optimize solvent-free protocols for industrial scale-up.
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